molecular formula C24H24F3N5O5S3 B560050 Dabrafenib mesylate CAS No. 1195768-06-9

Dabrafenib mesylate

カタログ番号: B560050
CAS番号: 1195768-06-9
分子量: 615.7 g/mol
InChIキー: YKGMKSIHIVVYKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ダブラフェニブメシル酸塩は、BRAF遺伝子の変異型に関連するがんの治療に主に使用される標的抗がん剤です。これは、細胞成長の調節に重要な役割を果たす酵素B-Rafの阻害剤として作用します。 ダブラフェニブメシル酸塩は、BRAF V600E変異を有するメラノーマ、非小細胞肺がん、および未分化甲状腺がんの治療に特に有効です .

2. 製法

ダブラフェニブメシル酸塩の合成には、いくつかの重要なステップが含まれます。

    スルホンアミド化: 3-(3-アミノ-2-フルオロフェニル)-3-オキサプロピオン酸から出発して、スルホンアミド化を行います。

    ハロゲン化: 中間体はハロゲン化されます。

    チアゾール環化: このステップでは、チアゾール環が形成されます。

    アシル化: アシル化は、アシル基を導入するために実行されます。

    ピリミジン環化: 最後のステップは、ピリミジン環を形成するための環化です

工業生産では、プロセスには以下が含まれます。

3. 化学反応解析

ダブラフェニブメシル酸塩は、いくつかの種類の化学反応を起こします。

    酸化: ダブラフェニブの主要な代謝は、シトクロムP450酵素CYP2C8およびCYP3A4によって仲介され、ヒドロキシ-ダブラフェニブの形成につながります。

    還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

    置換: 置換反応は、特に化合物のフッ素原子を含む場合に発生する可能性があります。

一般的な試薬と条件には以下が含まれます。

    酸化剤: シトクロムP450酵素など。

    溶媒: 再結晶化プロセスのためのイソプロパノールと水。

形成された主要な生成物には、ヒドロキシ-ダブラフェニブとカルボキシ-ダブラフェニブが含まれます .

4. 科学研究の応用

ダブラフェニブメシル酸塩は、幅広い科学研究の応用があります。

作用機序

ダブラフェニブメシル酸塩は、BRAF酵素のATPポケットに結合することによって、BRAF酵素の競合的かつ選択的な阻害剤です。これは、BRAF V600E、BRAF V600K、およびBRAF V600DなどのBRAFの変異型に対して高い親和性を示します。BRAFは、細胞分裂と分化を調節するRAS-RAF-MEK-ERKシグナル伝達経路の活性化に関与するセリン/スレオニンタンパク質キナーゼです。 BRAFを阻害することにより、ダブラフェニブメシル酸塩はこの経路を阻害し、腫瘍細胞の増殖を抑制し、アポトーシスを増加させます .

生化学分析

Biochemical Properties

Dabrafenib mesylate acts as an ATP-competitive kinase inhibitor, targeting the MAPK pathway . It interacts with the BRAF V600-mutant kinase, a protein that plays a crucial role in cell growth regulation . The interaction between this compound and the BRAF V600-mutant kinase helps inhibit the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the MAPK pathway, which is involved in regulating cell growth . This inhibition helps prevent the multiplication of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . By inhibiting this enzyme, this compound can prevent the signaling of cancer cells to multiply .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It shows a less-than-dose-proportional increase in exposure after repeat dosing above 150 mg BID . The main elimination route of this compound is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In the A2058 xenograft model, the combination therapy of this compound and an anti-HER2 antibody-drug conjugate had a significantly better antitumor effect compared with using this compound alone .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily mediated by its metabolic pathways . After being metabolized, it is excreted in bile and urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with its target, the BRAF V600-mutant kinase . This interaction inhibits the kinase, thereby preventing the signaling of cancer cells to multiply .

準備方法

The synthesis of dabrafenib mesylate involves several key steps:

    Sulfamidation: Starting with 3-(3-amino-2-fluorophenyl)-3-oxa-propionate, sulfamidation is performed.

    Halogenation: The intermediate undergoes halogenation.

    Thiazole Cyclization: This step involves the formation of the thiazole ring.

    Acylation: Acylation is performed to introduce the acyl group.

    Pyrimidine Cyclization: The final step involves cyclization to form the pyrimidine ring

For industrial production, the process includes:

化学反応の分析

Dabrafenib mesylate undergoes several types of chemical reactions:

    Oxidation: The primary metabolism of dabrafenib is mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of hydroxy-dabrafenib.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the compound.

Common reagents and conditions include:

    Oxidizing Agents: Such as cytochrome P450 enzymes.

    Solvents: Isopropanol and water for recrystallization processes.

Major products formed include hydroxy-dabrafenib and carboxy-dabrafenib .

科学的研究の応用

Dabrafenib mesylate has a wide range of scientific research applications:

類似化合物との比較

ダブラフェニブメシル酸塩は、しばしば他のBRAF阻害剤と比較されます。たとえば、次のようなものがあります。

    ベムラフェニブ: 同様の適応症に使用される別のBRAF阻害剤です。ダブラフェニブメシル酸塩は、異なる副作用プロファイルを показалしており、特定の臨床シナリオでは好ましい可能性があります。

    エンコラフェニブ: 他の標的療法との併用で知られています。 .

これらの比較は、ダブラフェニブメシル酸塩のユニークな特性、特にトラメチニブとの併用療法が臨床試験で改善された結果を示したことを強調しています .

特性

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195768-06-9
Record name Dabrafenib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1195768-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%
Customer
Q & A

Q1: How does Dabrafenib Mesylate interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutant form often found in melanoma. [] This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation. [] By binding to the ATP-binding site of B-Raf V600E, this compound prevents phosphorylation of downstream signaling molecules MEK and ERK, effectively blocking the MAPK pathway and inhibiting tumor growth. []

Q2: What is the structural characterization of this compound?

A: While the provided research papers don't delve into the detailed spectroscopic data, this compound is described as a mesylate salt of Dabrafenib. [] This implies that a methane sulfonic acid molecule is ionically bound to the Dabrafenib molecule. Further research into chemical databases and publications would be required for a complete spectroscopic analysis.

Q3: Can you elaborate on the dissolution and solubility properties of this compound and their impact on its efficacy?

A: Dabrafenib, the base form of this compound, is known to exhibit poor solubility in aqueous media, especially within the pH range relevant for biological absorption (pH 4-8). [] This classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) highlights the challenges in achieving desirable bioavailability. [] To address this limitation, researchers have explored the development of novel salts and cocrystals of Dabrafenib. [] For instance, the formation of a mesylate salt with methane sulfonic acid, resulting in this compound, aims to enhance the drug's dissolution rate and improve its overall bioavailability. []

Q4: Are there known drug-transporter interactions associated with this compound?

A: Research indicates that this compound interacts with the human organic anion transporter hOAT4, demonstrating a significant inhibitory effect on its function. [] This interaction is particularly relevant in the kidneys, where hOAT4 plays a crucial role in the elimination of various drugs. [] This inhibitory effect suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates of hOAT4. []

Q5: What are the known cutaneous toxic effects of this compound in comparison to other BRAF inhibitors?

A: Clinical studies have shown that this compound, similar to other BRAF inhibitors like Vemurafenib, can cause a range of cutaneous adverse effects. [] These include but are not limited to Grover disease, plantar hyperkeratosis, verrucal keratosis, and cutaneous squamous cell carcinoma. [] Interestingly, the combination therapy of this compound with the MEK inhibitor Trametinib dimethyl sulfoxide (CombiDT therapy) appears to reduce the incidence of these cutaneous toxic effects compared to this compound monotherapy. []

Q6: What is known about the resistance mechanisms associated with this compound?

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that acquired resistance is a common challenge with targeted therapies in cancer treatment. Generally, resistance to BRAF inhibitors like this compound can arise through various mechanisms, including reactivation of the MAPK pathway through alternate routes, mutations in the BRAF gene itself, or activation of parallel signaling pathways. [] Further research is crucial to understand the specific resistance mechanisms associated with this compound and develop strategies to overcome them.

Q7: What are the implications of the BRAF mutation for the treatment of Malignant Gastrointestinal Neuroectodermal Tumors (GNETs)?

A: While GNETs are not typically associated with melanocytic markers, a unique case report described a GNET in a patient with a history of desmoplastic malignant melanoma harboring a BRAF mutation. [] Interestingly, the GNET also exhibited a BRAF mutation, suggesting a potential link between these two malignancies in this particular case. [] Furthermore, the combination therapy with this compound and Trametinib dimethyl sulfoxide demonstrated temporary effectiveness against this GNET, highlighting the potential therapeutic role of BRAF inhibitors in such cases. []

Q8: What is the significance of the formation of Phenyl amino Dabrafenib impurity during this compound preparation?

A: During the synthesis of this compound, the formation of an impurity identified as Phenyl amino Dabrafenib has been observed. [] This impurity arises from the conversion of an aromatic fluoro group to an amine during the synthetic process. [] The presence of such impurities can impact the drug's quality, safety, and efficacy. [] Therefore, rigorous quality control measures and analytical techniques are essential to identify and quantify impurities like Phenyl amino Dabrafenib and ensure the production of high-purity this compound. []

Q9: How does the combination of this compound with Trametinib dimethyl sulfoxide (CombiDT therapy) compare to this compound alone in treating metastatic melanoma?

A: CombiDT therapy, which combines this compound with the MEK inhibitor Trametinib dimethyl sulfoxide, has demonstrated superior efficacy compared to this compound monotherapy in treating metastatic melanoma. [] This combination results in a more comprehensive blockade of the MAPK pathway, leading to enhanced tumor suppression and improved survival rates in patients. [] Furthermore, CombiDT therapy appears to have a more favorable profile of cutaneous toxic effects compared to this compound alone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。